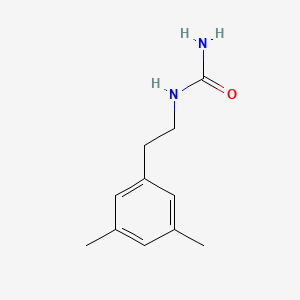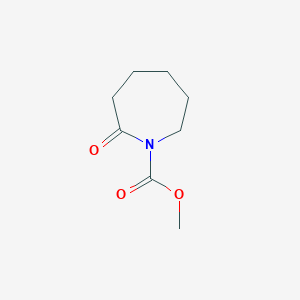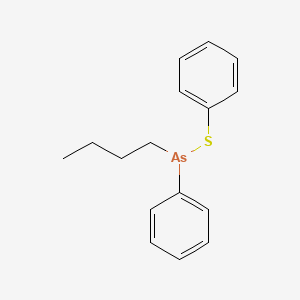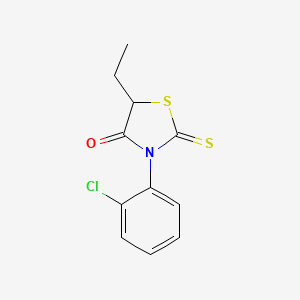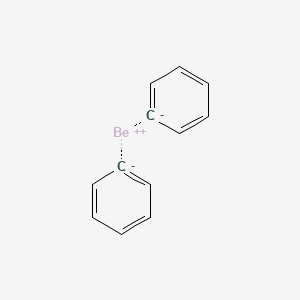
Diphenylberyllium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylberyllium is an organometallic compound with the formula ( \text{Be(C}_6\text{H}_5)_2 ). It is a member of the beryllium organometallic family, which includes compounds where beryllium is bonded to organic groups. This compound is known for its unique structure and reactivity, making it a subject of interest in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenylberyllium typically involves the reaction of beryllium chloride with phenylmagnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction is as follows:
[ \text{BeCl}_2 + 2 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Be(C}_6\text{H}_5)_2 + 2 \text{MgBrCl} ]
This reaction requires careful control of temperature and solvent conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is limited due to the toxicity and handling difficulties associated with beryllium compounds. the synthesis methods used in research laboratories can be scaled up with appropriate safety measures. The use of automated systems and closed reaction vessels can help mitigate the risks involved in handling beryllium .
Chemical Reactions Analysis
Types of Reactions
Diphenylberyllium undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with protic compounds, leading to the substitution of phenyl groups with other functional groups.
Coordination Reactions: this compound can form complexes with Lewis bases such as ethers, phosphines, and amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and phosphines. The reactions are typically carried out in non-aqueous solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent hydrolysis and oxidation .
Major Products Formed
The major products formed from reactions with this compound depend on the nature of the reagents used. For example, reaction with alcohols produces beryllium alkoxides, while reaction with amines produces beryllium amides .
Scientific Research Applications
Diphenylberyllium has several scientific research applications, including:
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as beryllium-containing polymers and composites.
Coordination Chemistry: This compound serves as a model compound for studying the coordination chemistry of beryllium and its interactions with various ligands.
Mechanism of Action
The mechanism of action of diphenylberyllium involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form stable complexes with Lewis bases and participate in various chemical reactions. The molecular targets and pathways involved in its reactivity are primarily related to its coordination chemistry and the formation of beryllium-ligand bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenylberyllium include:
Dimethylberyllium: Another organoberyllium compound with the formula ( \text{Be(CH}_3)_2 ).
Beryllocenes: Compounds where beryllium is bonded to cyclopentadienyl ligands.
Beryllium Alkoxides: Compounds where beryllium is bonded to alkoxide groups.
Uniqueness of this compound
This compound is unique due to its stability and ability to form a variety of coordination complexes. Its reactivity as a Lewis acid and its ability to undergo substitution reactions make it a versatile compound in organometallic chemistry .
Properties
CAS No. |
22300-89-6 |
|---|---|
Molecular Formula |
C12H10Be |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
beryllium;benzene |
InChI |
InChI=1S/2C6H5.Be/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
KPWNKTMVKCAZPR-UHFFFAOYSA-N |
Canonical SMILES |
[Be+2].C1=CC=[C-]C=C1.C1=CC=[C-]C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




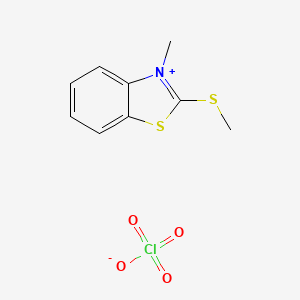
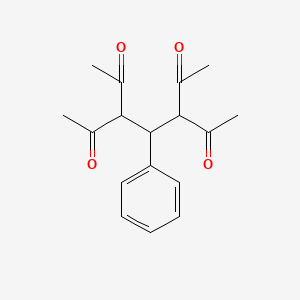



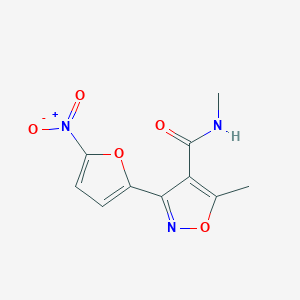
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
